molecular formula C29H32N2OS B11638915 3-benzyl-5-cyclohexyl-5-methyl-2-(prop-2-en-1-ylsulfanyl)-5,6-dihydrobenzo[h]quinazolin-4(3H)-one

3-benzyl-5-cyclohexyl-5-methyl-2-(prop-2-en-1-ylsulfanyl)-5,6-dihydrobenzo[h]quinazolin-4(3H)-one

Cat. No.: B11638915
M. Wt: 456.6 g/mol
InChI Key: DHKHUOLIHHJKOX-UHFFFAOYSA-N
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Description

3-Benzyl-5-cyclohexyl-5-methyl-2-(prop-2-en-1-ylsulfanyl)-3H,4H,5H,6H-benzo[h]quinazolin-4-one is a complex organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This specific compound is characterized by its unique structural features, including a benzyl group, a cyclohexyl group, and a prop-2-en-1-ylsulfanyl group attached to the quinazolinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-5-cyclohexyl-5-methyl-2-(prop-2-en-1-ylsulfanyl)-3H,4H,5H,6H-benzo[h]quinazolin-4-one typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Cyclohexyl Group Addition: The cyclohexyl group can be added through a Grignard reaction using cyclohexylmagnesium bromide.

    Attachment of the Prop-2-en-1-ylsulfanyl Group: This group can be introduced through a nucleophilic substitution reaction using prop-2-en-1-ylsulfanyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-5-cyclohexyl-5-methyl-2-(prop-2-en-1-ylsulfanyl)-3H,4H,5H,6H-benzo[h]quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.

Major Products

    Oxidation: Formation of quinazolinone derivatives with oxidized side chains.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of substituted quinazolinone derivatives with various functional groups.

Scientific Research Applications

3-Benzyl-5-cyclohexyl-5-methyl-2-(prop-2-en-1-ylsulfanyl)-3H,4H,5H,6H-benzo[h]quinazolin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Benzyl-5-cyclohexyl-5-methyl-2-(prop-2-en-1-ylsulfanyl)-3H,4H,5H,6H-benzo[h]quinazolin-4-one involves interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or DNA, leading to inhibition or activation of biological processes.

    Pathways Involved: It may interfere with cell signaling pathways, leading to apoptosis (programmed cell death) or inhibition of cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 3-Benzyl-5-cyclohexyl-5-methyl-2-(prop-2-en-1-ylsulfanyl)-3H,4H,5H,6H-benzo[h]quinazolin-4-one
  • 3-Benzyl-5-cyclohexyl-5-methyl-2-(prop-2-en-1-ylsulfanyl)-3H,4H,5H,6H-benzo[h]quinazolin-4-one

Uniqueness

The uniqueness of 3-Benzyl-5-cyclohexyl-5-methyl-2-(prop-2-en-1-ylsulfanyl)-3H,4H,5H,6H-benzo[h]quinazolin-4-one lies in its specific structural features and the combination of functional groups, which confer distinct biological activities and chemical reactivity compared to other quinazolinone derivatives.

Properties

Molecular Formula

C29H32N2OS

Molecular Weight

456.6 g/mol

IUPAC Name

3-benzyl-5-cyclohexyl-5-methyl-2-prop-2-enylsulfanyl-6H-benzo[h]quinazolin-4-one

InChI

InChI=1S/C29H32N2OS/c1-3-18-33-28-30-26-24-17-11-10-14-22(24)19-29(2,23-15-8-5-9-16-23)25(26)27(32)31(28)20-21-12-6-4-7-13-21/h3-4,6-7,10-14,17,23H,1,5,8-9,15-16,18-20H2,2H3

InChI Key

DHKHUOLIHHJKOX-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=CC=CC=C2C3=C1C(=O)N(C(=N3)SCC=C)CC4=CC=CC=C4)C5CCCCC5

Origin of Product

United States

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